molecular formula C8H13N3O2 B2829300 4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one CAS No. 240799-57-9

4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one

Cat. No.: B2829300
CAS No.: 240799-57-9
M. Wt: 183.211
InChI Key: DFBRUJFHRJONTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-[(Dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBRUJFHRJONTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NNC1=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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